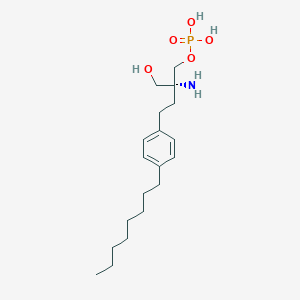

(R)-Fty 720P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H34NO5P |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

[(2R)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m1/s1 |

InChI Key |

LRFKWQGGENFBFO-LJQANCHMSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(COP(=O)(O)O)N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-FTY720-P Enantiomer: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a widely used immunomodulatory drug, undergoes in vivo phosphorylation to its active form, FTY720-phosphate (FTY720-P). FTY720-P is a chiral molecule existing as (S) and (R) enantiomers. The immunosuppressive effects of FTY720 are almost exclusively attributed to the (S)-enantiomer, which is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth analysis of the biological activity of the (R)-FTY720-P enantiomer. Drawing upon available scientific literature, this document summarizes its receptor binding affinity, functional activity, and in vivo effects, presenting a clear picture of its pharmacological profile in comparison to its biologically active (S)-counterpart. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the nuances of FTY720 and S1P receptor modulation.

S1P Receptor Binding and Functional Activity

The biological activity of FTY720-P enantiomers is primarily determined by their interaction with sphingosine-1-phosphate (S1P) receptors. Extensive research has demonstrated a significant stereospecificity in this interaction, with the (S)-enantiomer being the pharmacologically active form.

Receptor Binding Affinity

Direct quantitative binding affinity data for the (R)-FTY720-P enantiomer is limited in publicly available literature, largely due to its demonstrated lack of significant biological activity in functional assays. However, comparative studies consistently report that the (S)-isomer possesses significantly more potent binding affinities for S1P1, S1P3, S1P4, and S1P5 receptors than the (R)-isomer[1].

Functional Activity

Functional assays, such as GTPγS binding and β-arrestin recruitment, are crucial for determining the agonist or antagonist properties of a ligand at a G protein-coupled receptor (GPCR) like the S1P receptors.

GTPγS Binding Assays: These assays measure the activation of G proteins upon ligand binding to the receptor. Studies utilizing GTP[γ-³⁵S] binding have shown that (S)-FTY720-P acts as a full agonist at S1P1, S1P4, and S1P5 receptors and a partial agonist at the S1P3 receptor. In stark contrast, (R)-FTY720-P shows no activity in these assays , indicating it does not effectively activate the G protein signaling cascade downstream of these S1P receptors[2].

The following table summarizes the comparative functional activity of the (S)- and (R)-FTY720-P enantiomers at S1P receptors.

| Receptor | (S)-FTY720-P Activity | (R)-FTY720-P Activity | Reference |

| S1P1 | Full Agonist | No Activity | [2] |

| S1P3 | Partial Agonist | No Activity | [2] |

| S1P4 | Full Agonist | No Activity | [2] |

| S1P5 | Full Agonist | No Activity | [2] |

In Vivo Effects

The differential activity of the FTY720-P enantiomers observed in vitro is mirrored in their in vivo pharmacological profiles.

Lymphocyte Migration

The primary mechanism of action for the immunosuppressive effects of fingolimod is the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation. This effect is mediated by the agonism of the (S)-enantiomer at the S1P1 receptor on lymphocytes. Comparative studies have shown that the (S)-isomer is a much more potent inhibitor of lymphocyte migration towards S1P than the (R)-isomer, further solidifying the role of the (S)-enantiomer as the active immunosuppressive agent[1].

Cardiovascular Effects

A known side effect of fingolimod treatment is a transient bradycardia upon initiation of therapy, which is attributed to the agonism of (S)-FTY720-P at the S1P1 receptor on atrial pacemaker cells. In a study conducted in anesthetized rats, intravenous administration of (S)-FTY720-P induced severe bradycardia. Conversely, the (R)-FTY720-P enantiomer had no discernible effect on heart rate at doses up to 0.3 mg/kg, providing strong in vivo evidence of its inactivity at the S1P1 receptor[1].

Activity of (R)-FTY720 Derivatives

Interestingly, modifications to the FTY720 molecule can alter the activity profile of the (R)-enantiomer. A study on FTY720-vinylphosphonate analogues revealed that (R)-FTY720-vinylphosphonate is a full agonist of the S1P1 receptor with an EC50 of 20 ± 3 nM [3]. This finding suggests that the (R)-configuration at the chiral center does not inherently preclude interaction with and activation of the S1P1 receptor, and that the nature of the phosphate headgroup and its interaction with the receptor binding pocket are critical determinants of activity.

Furthermore, both enantiomers of FTY720-vinylphosphonate were found to inhibit sphingosine kinase 1 (SK1), an enzyme involved in the synthesis of S1P. While the (S)-enantiomer was a more potent inhibitor, the (R)-enantiomer still exhibited approximately 40% inhibition of SK1 activity at a concentration of 50 μM.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Comparative Signaling of (S)- and (R)-FTY720-P at the S1P1 Receptor.

References

- 1. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Fingolimod-phosphate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a modulator of sphingosine-1-phosphate (S1P) receptors, is a clinically approved immunomodulatory agent. Upon administration, it is phosphorylated to form Fingolimod-phosphate, which exists as two enantiomers: (S)-Fingolimod-phosphate and (R)-Fingolimod-phosphate. The (S)-enantiomer is the primary active metabolite, exhibiting high potency at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). In contrast, the (R)-enantiomer displays significantly lower activity. This technical guide provides a comprehensive overview of the signaling pathways associated with (R)-Fingolimod-phosphate, focusing on its interaction with S1P receptors and the downstream cellular consequences. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Fingolimod's therapeutic effects, particularly in autoimmune diseases like multiple sclerosis, are primarily attributed to the action of (S)-Fingolimod-phosphate. This enantiomer acts as a potent agonist at S1P receptors, leading to the internalization and degradation of the S1P₁ receptor on lymphocytes. This functional antagonism prevents lymphocyte egress from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system.[1][2]

The stereochemistry of Fingolimod-phosphate is a critical determinant of its pharmacological activity. The (S)-isomer possesses significantly more potent binding affinities for S1P receptors 1, 3, 4, and 5 than the (R)-isomer.[3] Consequently, the (R)-enantiomer is considered the less active of the two. Understanding the subtle signaling activities of (R)-Fingolimod-phosphate is crucial for a complete characterization of the drug's pharmacology and for the development of next-generation S1P receptor modulators with improved selectivity and safety profiles. For instance, the (S)-enantiomer is associated with side effects such as bradycardia, which is not observed with the (R)-enantiomer, highlighting the clinical relevance of stereospecific receptor interactions.[3]

Interaction with S1P Receptors

(R)-Fingolimod-phosphate, like its (S)-counterpart, is a structural analog of the endogenous ligand sphingosine-1-phosphate. However, its interaction with the S1P receptor family is characterized by markedly lower affinity and potency.

Binding Affinity and Functional Potency

Quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of (R)-Fingolimod-phosphate at S1P receptors are limited in the public domain, as most studies focus on the more active (S)-enantiomer. However, qualitative assessments consistently report weaker binding and functional activity for the (R)-enantiomer compared to the (S)-enantiomer.[3]

Table 1: Comparative Activity of Fingolimod-phosphate Enantiomers at S1P Receptors

| Enantiomer | Receptor | Binding Affinity (Ki/Kd) | Functional Potency (EC₅₀) | Reference |

| (S)-Fingolimod-phosphate | S1P₁ | High | Potent Agonist | [3] |

| S1P₃ | High | Potent Agonist | [3] | |

| S1P₄ | High | Potent Agonist | [3] | |

| S1P₅ | High | Potent Agonist | [3] | |

| (R)-Fingolimod-phosphate | S1P₁, S1P₃, S1P₄, S1P₅ | Significantly Lower than (S) | Weak Agonist/Inactive | [3] |

Downstream Signaling Pathways

The interaction of an agonist with an S1P receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway for S1P₁, S1P₃, S1P₄, and S1P₅ involves coupling to inhibitory G proteins (Gαi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Another critical pathway involves the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling.

Given the weak agonism of (R)-Fingolimod-phosphate, its ability to initiate these downstream signaling events is expected to be substantially attenuated compared to the (S)-enantiomer.

G Protein (Gαi/o) Signaling

The canonical Gαi/o signaling pathway activated by S1P receptors is depicted below. (R)-Fingolimod-phosphate, due to its low potency, is a weak activator of this cascade.

References

- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 2. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]

- 3. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoisomers of FTY720-P: A Technical Guide

Introduction

FTY720, also known as fingolimod, is a groundbreaking immunomodulatory drug used in the treatment of multiple sclerosis.[1] It is a structural analog of the endogenous sphingolipid, sphingosine.[2] Upon administration, FTY720 is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[3][4] FTY720-P exerts its therapeutic effects primarily by acting as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[1][3]

A critical aspect of FTY720-P's pharmacology lies in its stereochemistry. The phosphorylation of the pro-chiral FTY720 molecule creates a chiral center, resulting in two enantiomers: (R)-FTY720-P and (S)-FTY720-P.[5] These stereoisomers, while chemically identical in composition, possess distinct three-dimensional arrangements that lead to profound differences in their biological activity. This technical guide provides an in-depth exploration of the structural and functional disparities between (R)- and (S)-FTY720-P, offering valuable insights for researchers and professionals in drug development.

Core Structural Differences: The Significance of Chirality

The fundamental difference between (R)- and (S)-FTY720-P lies in the spatial orientation of the substituent groups around the chiral carbon atom (C2). This carbon is bonded to an amino group, a hydroxymethyl group, a phosphate group, and a 2-(4-octylphenyl)ethyl group. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) (rectus, right) or (S) (sinister, left).

The in vivo phosphorylation process, catalyzed by sphingosine kinase 2, exclusively produces the biologically active (S)-enantiomer.[5] This stereoselectivity is a key determinant of the drug's mechanism of action.

Caption: Stereochemical structures of (R)- and (S)-FTY720-P.

Differential Biological Activity and Receptor Selectivity

The distinct stereochemistry of the FTY720-P enantiomers dictates their interaction with S1P receptors, resulting in a significant disparity in their biological effects. The (S)-enantiomer is a potent agonist for S1P₁, S1P₃, S1P₄, and S1P₅ receptors, whereas the (R)-enantiomer exhibits substantially weaker or no activity at these receptors.[3][6]

The potent agonism of (S)-FTY720-P at the S1P₁ receptor is central to its immunosuppressive activity.[3] This interaction leads to the internalization and subsequent degradation of the receptor on lymphocytes, rendering them unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[1][4] This "functional antagonism" effectively sequesters lymphocytes, preventing their infiltration into the central nervous system.[3][4] In contrast, (R)-FTY720-P does not induce this effect.[6]

Some studies have also explored the effects of these enantiomers on other cellular targets. For instance, in the context of choroidal endothelial cells, (S)-FTY720-P was shown to decrease cell viability more effectively than the (R)-enantiomer.[7]

Quantitative Comparison of Receptor Activity

The following table summarizes the quantitative data on the differential activity of (R)- and (S)-FTY720-P at human S1P receptors.

| Receptor Subtype | Parameter | (S)-FTY720-P | (R)-FTY720-P | Reference |

| S1P₁ | EC₅₀ (GTPγS binding) | 0.3 nM | >10,000 nM | [3] |

| S1P₃ | EC₅₀ (GTPγS binding) | 3.1 nM | >10,000 nM | [3] |

| S1P₄ | EC₅₀ (GTPγS binding) | 0.6 nM | >10,000 nM | [3] |

| S1P₅ | EC₅₀ (GTPγS binding) | 0.3 nM | >10,000 nM | [3] |

| S1P₂ | EC₅₀ (GTPγS binding) | >10,000 nM | >10,000 nM | [3] |

Signaling Pathway of (S)-FTY720-P at the S1P₁ Receptor

The binding of (S)-FTY720-P to the S1P₁ receptor initiates a cascade of intracellular events that differ from those induced by the natural ligand, S1P. While both ligands cause receptor internalization, (S)-FTY720-P leads to persistent internalization and subsequent ubiquitination and proteasomal degradation of the receptor.[2][5] This process is mediated by G protein-coupled receptor kinase 2 (GRK2) and β-arrestin.[2] The metabolic stability of (S)-FTY720-P, compared to the readily degradable S1P, contributes to this prolonged receptor downregulation.[2]

Caption: (S)-FTY720-P induced S1P₁ receptor internalization and degradation pathway.

Detailed Experimental Protocols

The characterization of the distinct properties of (R)- and (S)-FTY720-P relies on a series of specialized experimental procedures.

Asymmetric Synthesis of (R)- and (S)-FTY720-P

A practical method for producing enantiomerically pure FTY720 involves lipase-catalyzed acylation.[6]

Objective: To separate the enantiomers of a racemic FTY720 precursor.

Methodology:

-

Protection: The amino group of racemic FTY720 is protected (e.g., as N-acetyl or N-benzyloxycarbonyl derivative).

-

Enzymatic Resolution: The protected FTY720 is subjected to O-acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer, allowing for their separation.

-

Separation: The acylated and unacylated enantiomers are separated using standard chromatographic techniques.

-

Deprotection and Phosphorylation: The separated enantiomers are deprotected and then phosphorylated to yield enantiomerically pure (>99.5% ee) (R)- and (S)-FTY720-P.[6]

S1P Receptor Binding Assay

Competitive radioligand binding assays are used to determine the binding affinities of the enantiomers for S1P receptors.

Objective: To quantify the binding affinity (Kᵢ) of (R)- and (S)-FTY720-P to a specific S1P receptor subtype.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) overexpressing a specific human S1P receptor subtype.

-

Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³⁵S]-GTPγS or a tritiated S1P modulator like ozanimod) is incubated with the prepared cell membranes.[3][8]

-

Competition: Increasing concentrations of the unlabeled competitor ligands ((R)-FTY720-P, (S)-FTY720-P, or unlabeled S1P as a control) are added to the wells.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration through a filter mat. The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression to calculate the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ).

GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G proteins coupled to S1P receptors upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of (R)- and (S)-FTY720-P as agonists for S1P receptors.

Methodology:

-

Membrane Preparation: As in the binding assay, membranes from cells expressing the S1P receptor of interest are used.

-

Assay Buffer: The membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]-GTPγS.

-

Ligand Addition: Increasing concentrations of the test compounds ((R)- and (S)-FTY720-P) are added.

-

Incubation: The reaction is incubated to allow for receptor activation and subsequent binding of [³⁵S]-GTPγS to the α-subunit of the G protein.

-

Termination and Measurement: The assay is terminated, and the amount of bound [³⁵S]-GTPγS is quantified as described in the binding assay.

-

Data Analysis: The concentration-response curves are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[3]

Caption: Experimental workflow for the GTPγS binding assay.

Lymphocyte Migration Assay

This assay assesses the ability of lymphocytes to migrate along a chemotactic gradient, a process inhibited by (S)-FTY720-P.

Objective: To evaluate the inhibitory effect of FTY720-P enantiomers on S1P-induced lymphocyte migration.

Methodology:

-

Cell Isolation: Lymphocytes are isolated from peripheral blood or lymphoid tissues.

-

Transwell Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains media with S1P as a chemoattractant.

-

Treatment: The isolated lymphocytes are pre-incubated with various concentrations of (R)-FTY720-P, (S)-FTY720-P, or a vehicle control.

-

Migration: The treated lymphocytes are added to the upper chamber of the Transwell insert and incubated for a period to allow migration towards the S1P in the lower chamber.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or flow cytometry.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compounds.[6]

The structural disparity between (R)- and (S)-FTY720-P, rooted in the stereochemistry of a single chiral center, translates into a stark difference in their pharmacological profiles. The (S)-enantiomer is the biologically active form, potently modulating S1P receptors to achieve its immunomodulatory effects. The (R)-enantiomer, in contrast, is largely inactive at these receptors. This stereospecificity underscores the importance of three-dimensional molecular structure in drug-receptor interactions and highlights the precision of the biological systems that FTY720-P targets. For researchers and developers in the field, a thorough understanding of these enantiomeric differences is crucial for the rational design of new S1P receptor modulators with improved efficacy and safety profiles.

References

- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fingolimod (FTY720), a Sphinogosine-1-Phosphate Receptor Agonist, Mitigates Choroidal Endothelial Proangiogenic Properties and Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

The Genesis of a Chiral Immunomodulator: A Technical Guide to the Discovery and History of FTY720 Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a groundbreaking oral therapy for multiple sclerosis, represents a significant milestone in immunomodulatory drug development. Its journey from a fungal metabolite to a stereospecific, targeted therapeutic is a compelling narrative of chemical ingenuity and pharmacological discovery. This technical guide provides a comprehensive overview of the discovery and history of FTY720, with a core focus on its enantiomers. It details the stereoselective synthesis, comparative pharmacology, and key experimental methodologies that have elucidated the critical role of the (S)-enantiomer of FTY720-phosphate as the biologically active agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the nuanced world of chiral drugs and their targeted mechanisms of action.

From Natural Product to Synthetic Immunomodulator: The Dawn of FTY720

The story of FTY720 begins with myriocin (ISP-I), a potent immunosuppressive natural product isolated from the culture broth of the fungus Isaria sinclairii.[1][2] While myriocin demonstrated significant immunosuppressive activity, its complex structure, featuring multiple chiral centers, presented challenges for synthetic modification and development.[2][3] Inspired by the structure of myriocin, a research program was initiated to create simpler, more synthetically accessible analogs with improved pharmacological properties.[2][4] This endeavor led to the synthesis of FTY720 in 1992, a structurally simplified achiral amino alcohol.[2][3]

Initial in vivo studies revealed that FTY720 possessed potent immunosuppressive effects, effectively preventing allograft rejection in animal models.[1][5] A key discovery in understanding its mechanism of action was the in vivo phosphorylation of FTY720 by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[6][7][8] This phosphorylated metabolite is a structural analog of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), a critical signaling molecule involved in lymphocyte trafficking.[6][7]

The Emergence of Chirality: Stereoselective Phosphorylation and Activity

A pivotal moment in the development of FTY720 was the discovery that its in vivo phosphorylation is a highly stereoselective process. Although FTY720 itself is achiral, its phosphorylation creates a new chiral center. It was demonstrated that in both rats and humans, the phosphorylation of FTY720 exclusively yields the (S)-enantiomer of FTY720-phosphate.[9][10] The corresponding (R)-enantiomer is not detected in vivo.[11] This stereoselectivity is crucial, as subsequent research revealed that the immunosuppressive activity of FTY720 is almost entirely attributable to the (S)-enantiomer of its phosphate metabolite.[5][12]

Asymmetric Synthesis of FTY720 Enantiomers

The discovery of the stereospecificity of FTY720's activity necessitated the development of methods for the asymmetric synthesis of its enantiomers to enable their individual pharmacological evaluation. A practical and efficient method involves the lipase-catalyzed kinetic resolution of an N-acylated FTY720 intermediate.[5][12]

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the enzymatic kinetic resolution of N-acetyl FTY720, a key step in obtaining the enantiomerically pure (S)- and (R)-FTY720.

Materials:

-

Racemic N-acetyl FTY720

-

Lipase (e.g., from Candida antarctica, immobilized)

-

Vinyl acetate

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Standard laboratory glassware and equipment for organic synthesis

-

Chromatography system for purification (e.g., silica gel column chromatography)

-

Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic N-acetyl FTY720 in an appropriate organic solvent.

-

Addition of Acyl Donor: Add vinyl acetate to the solution, which serves as the acyl donor for the enzymatic acetylation.

-

Enzyme Addition: Add the lipase to the reaction mixture. The enzyme will selectively acylate one of the enantiomers.

-

Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion. This can be done by periodically taking small aliquots and analyzing them by a suitable technique like thin-layer chromatography (TLC) or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The resulting mixture, containing one enantiomer of N-acetyl FTY720 and the acetylated form of the other enantiomer, is separated by column chromatography on silica gel.

-

Deprotection: The separated acetylated enantiomer can be deprotected (hydrolyzed) to yield the corresponding enantiomer of N-acetyl FTY720. The N-acetyl group can be subsequently removed under acidic or basic conditions to yield the free amine of each FTY720 enantiomer.

-

Enantiomeric Purity Analysis: The enantiomeric excess of the separated products is determined by chiral HPLC analysis.

Comparative Pharmacology of FTY720 Enantiomers

The availability of enantiomerically pure (S)- and (R)-FTY720-phosphate allowed for a detailed comparison of their pharmacological properties, confirming the superior activity of the (S)-enantiomer.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological activities of the (S)- and (R)-enantiomers of FTY720-phosphate.

Table 1: S1P Receptor Binding Affinities (Kd, nM) [12]

| Compound | S1P1 | S1P3 | S1P4 | S1P5 |

| (S)-FTY720-P | 0.283 | 0.946 | ~0.3-0.6 | ~0.3-0.6 |

| (R)-FTY720-P | >10,000 | >10,000 | >10,000 | >10,000 |

Table 2: Functional Activity at S1P Receptors (EC50, nM) from [35S]GTPγS Binding Assay [12]

| Compound | S1P1 | S1P3 |

| (S)-FTY720-P | 0.048 | 1.44 |

| (R)-FTY720-P | Inactive | Inactive |

Table 3: In Vitro and In Vivo Effects [5][12]

| Assay | (S)-FTY720-P | (R)-FTY720-P |

| Lymphocyte Migration Inhibition | Potent | Inactive |

| Bradycardia in Rats (i.v.) | Severe bradycardia observed | No clear effect on heart rate |

Key Experimental Methodologies

The characterization of FTY720 enantiomers relied on a suite of specialized in vitro and in vivo assays.

S1P Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of the FTY720 enantiomers to different S1P receptor subtypes.

Principle: This is a competitive radioligand binding assay. A radiolabeled S1P analog (e.g., [³²P]S1P) is used to bind to cell membranes expressing a specific S1P receptor subtype. The ability of the unlabeled test compound (FTY720 enantiomers) to displace the radioligand is measured.

Protocol Outline: [13]

-

Membrane Preparation: Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P3) are prepared.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing HEPES, MgCl₂, CaCl₂, and fatty acid-free BSA.

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant of the inhibitor) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity (agonist or antagonist) of the FTY720 enantiomers at G-protein coupled S1P receptors.

Principle: This assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is quantified as a measure of receptor activation.

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the S1P receptor of interest are used.

-

Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP.

-

Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound, usually by filtration.

-

Quantification: The amount of radioactivity corresponding to the bound [³⁵S]GTPγS is measured.

-

Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) can be determined.

Lymphocyte Migration Assay (Transwell Assay)

Objective: To evaluate the effect of FTY720 enantiomers on lymphocyte migration towards an S1P gradient.

Principle: This assay uses a two-chamber system (Transwell) separated by a porous membrane. Lymphocytes are placed in the upper chamber, and a chemoattractant (S1P) is placed in the lower chamber. The ability of the test compound to inhibit the migration of lymphocytes across the membrane towards the chemoattractant is quantified.

Protocol Outline: [15]

-

Cell Preparation: Lymphocytes are isolated from peripheral blood or lymphoid organs.

-

Assay Setup: The lower chamber of the Transwell plate is filled with media containing S1P. The Transwell insert (upper chamber) is placed into the well.

-

Cell Treatment: Lymphocytes are pre-incubated with different concentrations of the FTY720 enantiomers.

-

Migration: The treated lymphocytes are added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a few hours to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is counted, typically using a cell counter or by flow cytometry.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: FTY720 activation and S1P1 receptor signaling pathway.

Caption: Workflow for the asymmetric synthesis of FTY720 enantiomers.

Conclusion

The development of FTY720 is a testament to the power of natural product-inspired drug discovery and the critical importance of understanding stereochemistry in pharmacology. The elucidation of the stereoselective phosphorylation of FTY720 and the subsequent identification of (S)-FTY720-phosphate as the active enantiomer were crucial for understanding its mechanism of action and for its successful clinical development. This technical guide has provided a detailed overview of the discovery, asymmetric synthesis, and comparative pharmacology of the FTY720 enantiomers, along with key experimental protocols. This information serves as a valuable resource for scientists and researchers in the field, highlighting the intricate interplay of chemistry and biology in the creation of novel therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijacskros.com [ijacskros.com]

- 8. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vivo Stability and Pharmacokinetics of FTY720-Phosphate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial inquiry focused on the (R)-enantiomer of FTY720-phosphate (FTY720P). However, extensive literature review confirms that the pharmacological activity of FTY720 resides almost exclusively in the (S)-enantiomer. In vivo, the prodrug FTY720 (fingolimod) undergoes stereoselective phosphorylation to the active (S)-FTY720-phosphate.[1][2] The (R)-enantiomer exhibits significantly lower binding affinity for sphingosine-1-phosphate (S1P) receptors and consequently, has minimal to no immunosuppressive activity. Therefore, this guide will focus on the in vivo stability and pharmacokinetics of the pharmacologically active (S)-FTY720-phosphate, with references to the racemic mixture where enantiomer-specific data is not available.

Introduction

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis.[3][4] It is a prodrug that is rapidly phosphorylated in vivo by sphingosine kinases to its active metabolite, FTY720-phosphate (FTY720P).[5] The therapeutic effects of fingolimod are mediated by the (S)-enantiomer of FTY720P, which acts as a high-affinity agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[6] This guide provides a comprehensive overview of the in vivo stability, pharmacokinetics, and relevant experimental methodologies for (S)-FTY720P.

In Vivo Phosphorylation and Metabolism

The primary metabolic pathway for FTY720 is reversible phosphorylation to FTY720P. This conversion is catalyzed by sphingosine kinases, with a notable stereoselectivity towards the formation of the (S)-enantiomer.[1] (S)-FTY720P is metabolically stable and, unlike the endogenous S1P, is not a substrate for S1P lyase, which contributes to its prolonged duration of action.[7] The dephosphorylation of FTY720P back to FTY720 is a slower process.

The parent drug, FTY720, is also metabolized through other pathways, including hydroxylation and oxidation by cytochrome P450 4F2 (CYP4F2) to form inactive carboxylic acid metabolites, and the formation of non-polar ceramide analogs.[1][8][9]

Pharmacokinetics of FTY720 and FTY720-Phosphate

While specific pharmacokinetic data for the individual enantiomers of FTY720P are not extensively available in the public domain, comprehensive studies have been conducted on the racemic mixture of FTY720 and its phosphate metabolite.

Table 1: Pharmacokinetic Parameters of Racemic FTY720 and FTY720-Phosphate in Healthy Volunteers

| Parameter | FTY720 | FTY720-Phosphate | Reference(s) |

| Bioavailability | >90% | - | [1][3] |

| Time to Peak Concentration (Tmax) | 12-16 hours | ~12-36 hours | [1] |

| Elimination Half-life (t½) | 6-9 days | 6-9 days | [3][8] |

| Volume of Distribution (Vd) | ~1200 ± 260 L | - | [4] |

| Protein Binding | >99.7% | >99.7% | [4] |

| Metabolism | Phosphorylation, Oxidation (CYP4F2), Ceramide formation | Dephosphorylation | [1][8][9] |

| Excretion | Primarily as inactive metabolites in urine (81%) | - | [4] |

Note: The data presented are for the racemic compounds and may not fully represent the pharmacokinetics of the individual enantiomers.

Signaling Pathways of (S)-FTY720-Phosphate

(S)-FTY720P exerts its therapeutic effect primarily through its interaction with the S1P1 receptor on lymphocytes. This interaction leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes.[6][10] This "functional antagonism" results in the sequestration of lymphocytes in the lymph nodes, reducing their infiltration into the central nervous system.

Diagram 1: (S)-FTY720P Signaling Pathway at the S1P1 Receptor

Caption: (S)-FTY720P binds to the S1P1 receptor, leading to its internalization and degradation.

Experimental Protocols

A representative protocol for the collection and processing of blood samples for the analysis of FTY720 and FTY720P is as follows:

-

Blood Collection: Collect whole blood samples from subjects at predetermined time points post-dose into tubes containing K3EDTA as an anticoagulant.

-

Sample Handling: Gently invert the tubes to ensure proper mixing with the anticoagulant.

-

Storage: Store the whole blood samples frozen at -40°C or lower until analysis.

-

Sample Preparation for Analysis:

-

Thaw the samples on ice.

-

For the simultaneous extraction of FTY720 and FTY720P, a protein precipitation method is commonly used.

-

To a 100 µL aliquot of whole blood, add an internal standard solution (e.g., deuterated FTY720 and FTY720P).

-

Add a protein precipitation agent, such as acetonitrile or a mixture of acetonitrile and methanol, and vortex thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

-

Diagram 2: Experimental Workflow for Bioanalysis

Caption: A typical workflow for the bioanalysis of FTY720 and its phosphate from blood samples.

-

Sample Preparation: Follow the protein precipitation protocol as described in section 5.1.

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chiral Stationary Phase: Select a chiral column suitable for the separation of amine- and phosphate-containing compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.

-

Mobile Phase: The mobile phase composition is critical for achieving enantiomeric resolution. A typical mobile phase for chiral separations might consist of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol, and an acidic or basic additive to improve peak shape. For LC-MS compatibility, a reversed-phase chiral method using aqueous-organic mobile phases with volatile additives (e.g., formic acid or ammonium acetate) would be preferable.[11]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification. The ion transitions for FTY720P would be optimized.

-

Method Validation: The chiral analytical method must be fully validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability of the individual enantiomers.

Conclusion

The in vivo stability and therapeutic efficacy of fingolimod are attributable to its stereoselective phosphorylation to (S)-FTY720-phosphate. This active metabolite has a long half-life, contributing to the sustained immunomodulatory effects of the drug. While specific in vivo pharmacokinetic data for the individual enantiomers of FTY720P are limited, the data for the racemic mixture provide a good understanding of its overall disposition. Further research involving the development and application of validated chiral bioanalytical methods would be beneficial to fully characterize the in vivo stability and pharmacokinetics of the individual (R)- and (S)-enantiomers of FTY720-phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption and disposition of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in healthy volunteers: a case of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and FTY720-Mitoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. lcms.cz [lcms.cz]

Potential Off-Target Effects of (R)-FTY720 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is a widely recognized immunomodulatory drug, primarily used in the treatment of multiple sclerosis. Its therapeutic effects are largely attributed to the action of its phosphorylated metabolite, FTY720-P, which acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes. FTY720 is a chiral molecule, and its phosphorylated form exists as (S)- and (R)-enantiomers. The (S)-enantiomer is the more potent agonist at S1P receptors and is therefore responsible for the primary immunosuppressive activity.[1] This has led to an increasing interest in the pharmacological profile of the (R)-enantiomer, (R)-FTY720P, particularly concerning its potential off-target effects, which may contribute to both therapeutic and adverse reactions. This technical guide provides an in-depth analysis of the known and potential off-target effects of (R)-FTY720P, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the off-target interactions of FTY720 and its enantiomers. It is important to note that specific quantitative data for (R)-FTY720P is limited in the current literature, with much of the research having been conducted on the racemic mixture or the more S1PR-active (S)-enantiomer.

Table 1: Comparative Binding Affinities of FTY720-P Enantiomers for S1P Receptors

| Receptor Subtype | (S)-FTY720P | (R)-FTY720P | Reference |

| S1P1 | High Affinity | Lower Affinity | [1] |

| S1P3 | High Affinity | Lower Affinity | [1] |

| S1P4 | High Affinity | Lower Affinity | [1] |

| S1P5 | High Affinity | Lower Affinity | [1] |

Note: Specific Ki or EC50 values for (R)-FTY720P were not detailed in the provided search results, but sources consistently indicate significantly lower affinity compared to the (S)-enantiomer.

Table 2: Potential Off-Target Molecular Interactions of FTY720 (Non-phosphorylated)

| Target | Effect | IC50 / Ki | Reference |

| Sphingosine Kinase 1 (SphK1) | Inhibition | 2 µmol/L (Kic) | [2] |

| Sphingosine Kinase 2 (SphK2) | Inhibition | Not specified | [3][4] |

| Ceramide Synthase | Inhibition | Not specified | [2][3] |

| S1P Lyase | Inhibition | Not specified | [3][5] |

| TRPM7 Channel | Inhibition | 0.72 µM (IC50) | [6] |

Note: This data pertains to the non-phosphorylated FTY720. The activity of (R)-FTY720P at these targets has not been extensively characterized.

Key Off-Target Signaling Pathways and Effects

Sphingolipid Metabolism

The structural similarity of FTY720 to sphingosine suggests that it can interfere with sphingolipid metabolism, a critical pathway in cell signaling, proliferation, and apoptosis.[3]

-

Sphingosine Kinase (SphK) Inhibition: FTY720 can inhibit both SphK1 and SphK2, enzymes responsible for the phosphorylation of sphingosine to S1P.[2][3] This inhibition can lead to an increase in cellular levels of pro-apoptotic ceramide and sphingosine, and a decrease in the pro-survival molecule S1P. This effect is independent of S1P receptor modulation and is a key area of investigation for the anti-cancer properties of FTY720.[3][7]

-

Ceramide Synthase and S1P Lyase Inhibition: FTY720 has also been reported to inhibit ceramide synthase and S1P lyase, further disrupting the balance of sphingolipid metabolites.[2][3][5]

TRPM7 Channel Inhibition

Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a key role in cellular magnesium homeostasis and inflammatory responses.[6][8] Non-phosphorylated FTY720 has been shown to inhibit TRPM7 currents at low micromolar concentrations.[6] This effect is independent of S1P receptors and suggests a potential mechanism for the anti-inflammatory properties of FTY720 that are not related to lymphocyte sequestration.[6][8] Analogs of FTY720 that are not phosphorylated and do not interact with S1P receptors have been developed to specifically target TRPM7 for immunomodulation.[6][8] The effect of (R)-FTY720P on TRPM7 has not been specifically elucidated.

STAT3 Activation and Mitochondrial Function

Recent studies have indicated that FTY720-P can enhance mitochondrial respiration and ATP production in cardiomyocytes.[9] This effect was shown to be dependent on the activation of STAT3, a transcription factor that can promote mitochondrial function.[9] This finding suggests a novel, potentially beneficial off-target effect of FTY720-P on cellular metabolism, although the specific contribution of the (R)-enantiomer is yet to be determined.

Lipid Metabolism in Hepatocytes

FTY720-P has been shown to increase lipid accumulation in HepG2 cells, a human liver cell line.[10][11] This effect was found to be mediated through S1PR3 and a signaling cascade involving Gq, PI3K, mTOR, and SREBP, leading to the activation of PPARγ.[10] This suggests a potential for FTY720 treatment to contribute to steatosis, particularly in the context of a high-fat diet.[11] The enantiomer-specific effects in this pathway have not been delineated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are generalized protocols for key experiments cited in the literature.

Protocol 1: Radioligand Binding Assay for S1P Receptor Affinity

Objective: To determine the binding affinity (Ki) of (R)-FTY720P for S1P receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Culture cells stably expressing a human S1P receptor subtype (e.g., S1P1, S1P3). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Assay: Incubate cell membranes with a constant concentration of a suitable radioligand (e.g., [³²P]S1P) and increasing concentrations of unlabeled (R)-FTY720P in a binding buffer.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of (R)-FTY720P. Calculate the IC50 value (concentration of (R)-FTY720P that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Sphingosine Kinase Inhibition Assay

Objective: To measure the inhibitory activity (IC50) of (R)-FTY720P on SphK1 and SphK2.

Methodology:

-

Enzyme Source: Use recombinant human SphK1 or SphK2.

-

Kinase Reaction: In a reaction buffer, combine the SphK enzyme, the substrate sphingosine, and [γ-³²P]ATP in the presence of varying concentrations of (R)-FTY720P.

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.

-

Separation and Quantification: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC). Quantify the amount of [³²P]S1P formed using a phosphorimager or by scraping the corresponding TLC spots and scintillation counting.

-

Data Analysis: Plot the percentage of enzyme activity against the log concentration of (R)-FTY720P to determine the IC50 value.

Protocol 3: Patch-Clamp Electrophysiology for TRPM7 Channel Activity

Objective: To assess the effect of (R)-FTY720P on TRPM7 channel currents.

Methodology:

-

Cell Culture: Use a cell line endogenously or exogenously expressing TRPM7 channels (e.g., HEK293 cells).

-

Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. Perfuse the cells with an extracellular solution and use an intracellular solution in the patch pipette.

-

Current Measurement: Apply voltage ramps to elicit TRPM7 currents. Record baseline currents and then apply varying concentrations of (R)-FTY720P to the extracellular solution.

-

Data Analysis: Measure the current amplitude at a specific voltage before and after the application of (R)-FTY720P. Plot the percentage of current inhibition against the log concentration of the compound to determine the IC50.

Conclusion and Future Directions

The investigation into the off-target effects of (R)-FTY720P is an evolving field with significant implications for drug development and therapeutic applications. While the (S)-enantiomer is primarily responsible for the on-target S1P receptor-mediated immunosuppression, the available evidence suggests that both the non-phosphorylated FTY720 and its phosphorylated metabolites may interact with a range of other cellular targets. These off-target effects, including the modulation of sphingolipid metabolism, inhibition of TRPM7 channels, and influence on mitochondrial function and lipid metabolism, may contribute to the overall pharmacological profile of FTY720 and could be harnessed for novel therapeutic strategies.

A critical gap in the current knowledge is the lack of specific quantitative data for the (R)-enantiomer of FTY720P. Future research should focus on systematically characterizing the binding affinities and functional activities of (R)-FTY720P at these potential off-target sites. Such studies will be instrumental in elucidating the full spectrum of its biological activities and in the rational design of next-generation S1P receptor modulators with improved selectivity and safety profiles.

References

- 1. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTY720 Inhibits Tumor Growth and Enhances the Tumor-Suppressive Effect of Topotecan in Neuroblastoma by Interfering With the Sphingolipid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells [mdpi.com]

- 10. Effect of FTY720P on lipid accumulation in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of FTY720P on lipid accumulation in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Separation of FTY720-P Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720-phosphate (FTY720-P). FTY720-P is a chiral molecule, and its enantiomers exhibit different biological activities. The (S)-enantiomer of FTY720-P is the more potent agonist of the S1P receptors (S1P1, S1P3, S1P4, and S1P5) and is therefore responsible for the therapeutic immunosuppressive effects of the drug.[1] Conversely, the (R)-enantiomer is significantly less active.[1] This stereospecificity necessitates the development of reliable analytical methods to separate and quantify the enantiomers of FTY720-P for research, development, and quality control purposes.

This document provides detailed application notes and representative protocols for the analytical separation of FTY720-P enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While a specific, published, detailed protocol for the chiral separation of FTY720-P was not identified in the literature, the following methods are based on established principles of chiral chromatography for similar phosphorylated and amino alcohol compounds. Polysaccharide-based chiral stationary phases are highlighted due to their broad applicability and success in resolving a wide range of chiral molecules.

Signaling Pathway of FTY720 Activation

FTY720 is a prodrug that requires phosphorylation to become active. The resulting (S)-FTY720-P enantiomer then acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes.

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative method for the separation of FTY720-P enantiomers using an amylose-based chiral stationary phase. Polysaccharide-based columns are widely used for their excellent enantioselective capabilities.

Experimental Workflow

Materials and Reagents:

-

Racemic FTY720-P standard

-

(S)-FTY720-P and (R)-FTY720-P reference standards (if available)

-

HPLC grade n-Hexane

-

HPLC grade Isopropanol (IPA)

-

HPLC grade Ethanol (EtOH)

-

Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as mobile phase additive)

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.

-

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or MS/MS |

| Run Time | 25 minutes |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of racemic FTY720-P in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing FTY720-P in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

-

Data Processing: Identify the peaks for the (R)- and (S)-enantiomers based on the injection of individual standards (if available) or by referring to literature on similar compounds. Calculate the resolution (Rs) and enantiomeric excess (% ee).

Quantitative Data Summary (Representative)

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-FTY720-P | 18.0 | - |

| (S)-FTY720-P | 20.3 | > 2.0 |

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.

Experimental Workflow

Materials and Reagents:

-

Racemic FTY720-P standard

-

SFC grade Carbon Dioxide (CO2)

-

SFC grade Methanol (MeOH)

-

Ammonium hydroxide (NH4OH)

Instrumentation and Columns:

-

SFC system with a pump for CO2 and a co-solvent pump, an autosampler, a back-pressure regulator, and a UV or MS detector.

-

Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate) on silica gel (e.g., Chiralpak® IA, 150 x 4.6 mm, 5 µm).

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak® IA (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Supercritical CO2 |

| B: Methanol with 0.1% NH4OH | |

| Gradient | 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detection | UV at 210 nm or MS/MS |

| Run Time | 8 minutes |

Procedure:

-

Co-solvent Preparation: Prepare the co-solvent by adding the specified amount of additive to the methanol.

-

Standard Solution Preparation: Prepare a stock solution of racemic FTY720-P in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample in methanol to a suitable concentration and filter through a 0.45 µm syringe filter.

-

Analysis: Equilibrate the SFC system with the initial mobile phase conditions. Inject the standards and samples.

-

Data Processing: Identify and quantify the enantiomer peaks as described for the HPLC method.

Quantitative Data Summary (Representative)

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-FTY720-P | 4.2 | - |

| (S)-FTY720-P | 5.1 | > 2.5 |

Conclusion

The analytical methods outlined in this document provide a robust framework for the successful separation of FTY720-P enantiomers. The choice between HPLC and SFC will depend on the specific requirements of the analysis, including sample throughput, desired resolution, and available instrumentation. Optimization of the mobile phase composition, temperature, and flow rate may be necessary to achieve the desired separation for specific applications. The ability to accurately separate and quantify the enantiomers of FTY720-P is crucial for understanding its pharmacology and for ensuring the quality and consistency of this important therapeutic agent.

References

Application Notes and Protocols for In Vitro Studies with (R)-FTY720P

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-FTY720P is the phosphorylated active form of the immunomodulatory drug Fingolimod (FTY720). It is a structural analog of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), and exerts its biological effects primarily by acting as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1][2] The interaction of (R)-FTY720P with these G protein-coupled receptors (GPCRs) modulates a variety of cellular processes, making it a crucial tool for research in immunology, neurobiology, and cancer biology.

The primary mechanism of action involves the initial activation and subsequent internalization and degradation of the S1P1 receptor.[1][3] This functional antagonism is key to its therapeutic effects in multiple sclerosis, as it leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[1] In vitro studies are essential to further elucidate the nuanced signaling pathways and cellular responses elicited by (R)-FTY720P.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of (R)-FTY720P, along with data presentation tables and signaling pathway diagrams to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for FTY720P from in vitro studies. While the specific (R)-enantiomer is not always delineated in the literature, this data for the phosphorylated form of FTY720 provides a crucial reference for experimental planning.

Table 1: Receptor Binding and Functional Activity of FTY720P

| Parameter | Receptor | Cell Line | Value | Reference |

| pEC50 (Ca2+ signaling) | S1P3 | CHO | 9.09 ± 0.04 (for S1P) | [4] |

| Reduced pEC50 (after 3h incubation with membranes) | S1P3 | CHO | 7.43 ± 0.03 (for S1P) | [4] |

| EC50 (Ca2+ mobilization) | S1P2 | RH7777 (co-transfected with Gαq) | 359 ± 69 nM | [3] |

| Emax (% of S1P response) | S1P2 | RH7777 (co-transfected with Gαq) | 56% | [3] |

Table 2: β-Arrestin Recruitment Profile of FTY720P

| Receptor | Relative Efficacy vs. S1P | Agonist/Partial Agonist Profile | Reference |

| S1P1 | 132% | Full Agonist | [4] |

| S1P3 | 29% | Partial Agonist | [4] |

Signaling Pathways

(R)-FTY720P modulates multiple signaling cascades upon binding to S1P receptors. The primary pathway involves G protein activation, leading to downstream effector engagement. Additionally, G protein-independent signaling via β-arrestin plays a critical role in receptor internalization and functional antagonism.

References

- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-FTY720P (and its parent compound FTY720) in Animal Models

Introduction

FTY720 (Fingolimod) is a structural analog of sphingosine that functions as a potent immunomodulatory agent.[1] Upon administration, it is phosphorylated by sphingosine kinase 2 into its active form, FTY720-phosphate (FTY720-P).[1] It is important to note that the biologically active enantiomer is (S)-FTY720-P. Most preclinical in vivo studies utilize the parent compound, FTY720, which is a racemic mixture that is converted to the active phosphate form endogenously.[2]

The primary mechanism of action for FTY720-P involves its function as a sphingosine-1-phosphate (S1P) receptor modulator.[2] By acting as a functional antagonist at the S1P1 receptor on lymphocytes, it prevents their egress from lymph nodes, leading to a significant but reversible reduction in peripheral blood lymphocyte counts.[1][3] Beyond its peripheral effects, FTY720 can cross the blood-brain barrier and exert direct effects within the central nervous system (CNS), notably by modulating astrocyte activity through S1P1 receptors, which contributes to its efficacy in neuroinflammatory models.[4][5][6]

These application notes provide a summary of dosages and administration protocols for FTY720 in common animal models, primarily focusing on experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Data Summary: Dosage and Administration of FTY720

The following table summarizes reported dosages and administration routes for FTY720 in various rodent models.

| Animal Model (Species/Strain) | Disease/Condition | Compound Administered | Dosage | Route of Administration | Dosing Regimen | Key Findings |

| Rat (Wistar) | Lysolecithin-induced Demyelination | FTY720 | 0.3 mg/kg | Intranasal (IN) or Oral (PO) | Daily for 14 days | IN route led to higher brain concentration and significantly decreased astrocyte activation and demyelination compared to PO.[4] |

| Rat (LEW) | Experimental Autoimmune Encephalomyelitis (EAE) | FTY720 | 0.1 - 1 mg/kg | Not specified (likely PO) | Prophylactic administration | Almost completely prevented the development of EAE.[2] |

| Rat (Dark Agouti) | Behavioral Analysis | FTY720 | 1 mg/kg | Not specified | Three injections, one every 72h | Reduced total distance traveled and entries into the inner zone in an open field test.[7] |

| Mouse (SJL/J) | Experimental Autoimmune Encephalomyelitis (EAE) | FTY720 or (S)-FTY720-P | Not specified | Not specified | Prophylactic or Therapeutic | Prophylactic treatment prevented EAE development; therapeutic treatment markedly inhibited relapse and reduced demyelination.[2] |

| Mouse (C57BL/6) | Experimental Autoimmune Encephalomyelitis (EAE) | FTY720 | Not specified | Not specified | Therapeutic administration | Showed significant therapeutic effect on MOG-induced EAE.[2] |

| Mouse (WT EAE Model) | Experimental Autoimmune Encephalomyelitis (EAE) | FTY720 | 1, 3, and 10 mg/kg | Not specified (likely PO) | Daily treatment | Dose-dependent reduction in EAE clinical scores.[5] |

| Mouse (EAE Model) | Experimental Autoimmune Encephalomyelitis (EAE) | FTY720 | 0.03 mg/kg | Not specified | Therapeutic, starting at day 11 ± 1 | Significantly reduced the mean clinical score compared to untreated mice.[8] |

| Mouse | Systemic Candidiasis | FTY720 | 0.3 mg/kg/day | Oral (PO) | Daily | Lowered fungal burden in infected mice compared to untreated controls.[9] |

Key Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating FTY720 in an EAE animal model.

Caption: FTY720 is phosphorylated to FTY720-P, which prevents lymphocyte egress and modulates astrocyte activity.

Caption: Typical experimental workflow for evaluating the efficacy of FTY720 in a mouse EAE model.

Experimental Protocols

Protocol 1: Therapeutic Administration of FTY720 in a Mouse EAE Model

This protocol describes the therapeutic administration of FTY720 after the onset of clinical signs in a myelin oligodendrocyte glycoprotein (MOG)-induced EAE model in C57BL/6 mice.[2]

Materials:

-

FTY720 (Fingolimod hydrochloride)

-

Vehicle (e.g., sterile distilled water or saline)

-

MOG peptide (e.g., MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Oral gavage needles

-

Standard animal housing and monitoring equipment

Methodology:

-

EAE Induction:

-

On Day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with an emulsion containing MOG₃₅₋₅₅ peptide and CFA.

-

Administer pertussis toxin intraperitoneally on Day 0 and Day 2 post-immunization to facilitate the breakdown of the blood-brain barrier.

-

-

FTY720 Preparation:

-

Prepare a stock solution of FTY720 in sterile distilled water. For a 0.3 mg/kg dose in a 20g mouse, a common dosing volume is 100-200 µL.

-

For example, to dose at 0.3 mg/kg with a 200 µL volume, prepare a solution of 0.03 mg/mL ( (0.3 mg/kg * 0.02 kg) / 0.2 mL ).

-

Prepare a fresh solution daily or store according to manufacturer instructions.

-

-

Treatment Protocol:

-

Begin daily clinical scoring approximately 7 days post-immunization. Use a standard 0-5 scale (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).

-

Once an animal reaches a predetermined clinical score (e.g., score of 1 or 2), randomize it into either the vehicle control group or the FTY720 treatment group.

-

Administer FTY720 (e.g., 0.1 - 1 mg/kg) or an equal volume of vehicle once daily via oral gavage.[2]

-

Continue daily administration and clinical scoring for the duration of the study (e.g., 21-30 days).

-

-

Assessment of Efficacy:

-

Primary Outcome: The primary measure of efficacy is the clinical score. Compare the mean clinical scores between the FTY720-treated and vehicle-treated groups over time.

-

Secondary Outcomes (at study endpoint):

-

Histology: Perfuse animals and collect spinal cords. Process the tissue for staining (e.g., Luxol Fast Blue for demyelination, H&E for cellular infiltration) to assess inflammation and demyelination.[2]

-

Lymphocyte Counts: Collect blood via cardiac puncture for a complete blood count (CBC) or for flow cytometry analysis to confirm peripheral lymphocyte reduction.

-

-

Protocol 2: Comparison of Intranasal and Oral FTY720 Administration in a Rat Demyelination Model

This protocol is based on a study comparing administration routes for CNS-targeted effects.[4]

Materials:

-

FTY720

-

Lysolecithin

-

Stereotaxic apparatus

-

Micropipette or Hamilton syringe

-

Vehicle (e.g., saline)

-

Equipment for intranasal and oral administration

Methodology:

-

Model Induction:

-

Anesthetize male Wistar rats and place them in a stereotaxic frame.

-

Inject lysolecithin (e.g., 2 µL of 1% solution) directly into the optic chiasm to induce focal demyelination.

-

-

Drug Administration:

-

Divide the animals into three groups: Control (vehicle), Oral FTY720, and Intranasal FTY720.

-

Begin treatment post-injection and continue for 14 days.

-

Oral (PO) Group: Administer FTY720 (0.3 mg/kg) dissolved in vehicle daily using an oral gavage needle.[4]

-

Intranasal (IN) Group: Administer FTY720 (0.3 mg/kg) daily via intranasal drops.[4] Lightly anesthetize the rat and instill half the volume into each nostril, allowing time for inhalation between drops.

-

-

Assessment of Efficacy:

-

Histology: At the end of the treatment period, perfuse the animals and collect the brains. Analyze the optic chiasm for:

-

Astrocyte activation (via GFAP immunostaining).

-

Extent of demyelination (via Fluoromyelin staining).

-

Myelination levels (via MOG immunostaining).

-

-

Drug Concentration: In a separate cohort of animals, measure the concentration of FTY720 in brain tissue using high-performance liquid chromatography (HPLC) to compare the delivery efficiency of the two routes.[4]

-

Caption: Intranasal administration can enhance CNS drug delivery by bypassing first-pass metabolism.

References

- 1. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intranasal administration of fingolimod (FTY720) attenuates demyelination area in lysolecithin-induced demyelination model of rat optic chiasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Chiral High-Performance Liquid Chromatography of FTY720 Phosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is an immunomodulating drug used in the treatment of multiple sclerosis. In vivo, FTY720 is phosphorylated by sphingosine kinases to form FTY720-phosphate, the active metabolite.[1][2] This phosphorylated form is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in secondary lymphoid organs.[1][3] FTY720 possesses a chiral center, and studies on its analogs have indicated that the biological activity can be enantiomer-specific.[2][4] Therefore, the ability to separate and quantify the enantiomers of FTY720 phosphates is crucial for understanding their respective pharmacological profiles and for the development of stereochemically pure therapeutics.